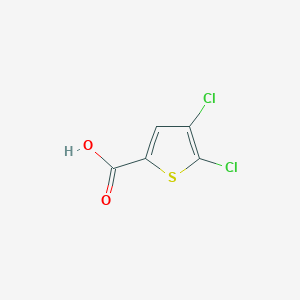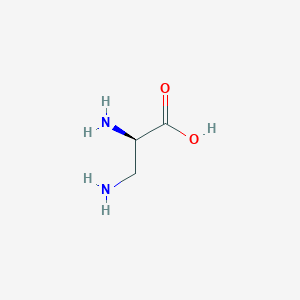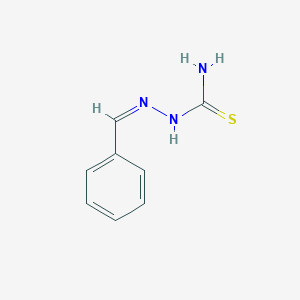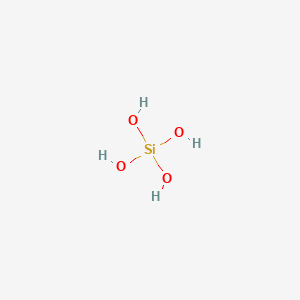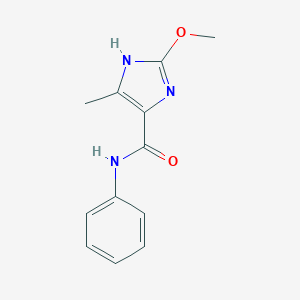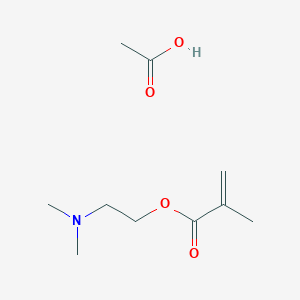![molecular formula C₃₁H₃₅ClN₂O₂RuS B154963 [(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene CAS No. 192139-90-5](/img/structure/B154963.png)
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as (S,S)-N-(对甲苯磺酰)-1,2-二苯乙烷二胺(对异丙基苯)氯化钌(II) in Chinese . It has been used as a reactant in studies of thermal decomposition .
Chemical Reactions Analysis
This compound has been used in tandem hydroformylation and hydrogenation of terminal olefins .
Physical And Chemical Properties Analysis
The molar mass of this compound is 631.17 g/mol . It has a melting point of over 175°C . Unfortunately, other physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Novel Substituted 1,5-Benzothiazepines
The compound was involved in synthesizing novel 1,5-benzothiazepines, incorporating sulfonyl groups through reactions with various diones and 2-aminobenzenethiol. These compounds were characterized and analyzed for molecular reactivity using descriptors like electrophilicity and HOMO-LUMO energy gap (Chhakra, Mukherjee, Singh, & Chauhan, 2019).
Catalyst in Asymmetric Transfer Hydrogenation
This compound, known as Noyori's catalyst, is predominantly used in the asymmetric transfer hydrogenation of ketones and imines. It has a stable form and can be prepared from commercially available materials, showing high potential in catalysis (Ferrié, Fenneteau, & Evanno, 2014).
Polymer and Material Synthesis
Development of Polyimides and Sulfonated Polyimides
The compound contributed to the development of new polyimide derivatives with 1,1-diphenylethylene units. These materials exhibited promising properties for various industrial applications, characterized by techniques like NMR, FTIR, and thermogravimetric analysis (Summers, Kasiama, & Summers, 2017).
Creation of Sulfonated Poly(Phenylene) for Fuel Cell Applications
Utilizing a variant of this compound, researchers synthesized sulfonated polyphenylene membranes for polymer electrolyte membrane fuel cell (PEMFC) systems. These membranes showed high ion exchange capacity and thermal stability, making them viable for energy-related applications (Jang et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of [(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene can be achieved through a multi-step reaction pathway involving the conversion of starting materials into intermediate compounds, followed by the final product.", "Starting Materials": [ "Benzene", "Bromobenzene", "Methylmagnesium bromide", "Sodium azide", "Chlororuthenium(III) chloride hydrate", "1-Methyl-4-propan-2-ylbenzene", "Sulfuric acid", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Bromobenzene is converted to phenylmagnesium bromide by reacting with magnesium metal in dry ether.", "Step 2: The phenylmagnesium bromide is then reacted with benzene in the presence of palladium on carbon catalyst to form diphenyl.", "Step 3: Diphenyl is reacted with 1-methyl-4-propan-2-ylbenzene in the presence of sulfuric acid to form 1,1'-bis(4-methylphenyl) diphenyl.", "Step 4: Sodium azide is reacted with 1,1'-bis(4-methylphenyl) diphenyl in the presence of sodium hydroxide to form [(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide.", "Step 5: Chlororuthenium(III) chloride hydrate is reacted with [(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide in the presence of hydrogen gas to form [(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+)." ] } | |
Número CAS |
192139-90-5 |
Nombre del producto |
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
Fórmula molecular |
C₃₁H₃₅ClN₂O₂RuS |
Peso molecular |
636.2 g/mol |
Nombre IUPAC |
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1 |
Clave InChI |
AZFNGPAYDKGCRB-XCPIVNJJSA-M |
SMILES isomérico |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl[Ru+] |
SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
SMILES canónico |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
Sinónimos |
[RuCl(TsDPEN)(η-6-cymene)]; [((S,S)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium; , [S-(R*,R*)]-[N-[2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




